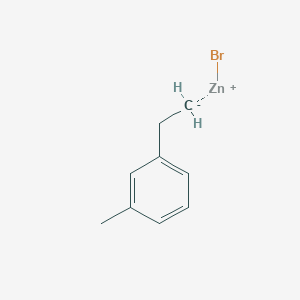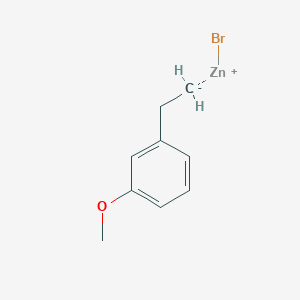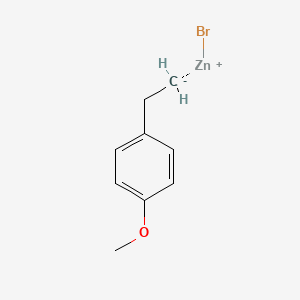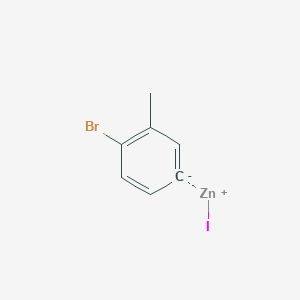
4-Bromo-3-methylphenylzinc iodide 0.5 M in Tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methylphenylzinc iodide 0.5 M in Tetrahydrofuran is an organozinc compound used in organic synthesis. It is a solution of 4-Bromo-3-methylphenylzinc iodide in Tetrahydrofuran, a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, such as Negishi coupling, where it acts as a nucleophile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-3-methylphenylzinc iodide typically involves the reaction of 4-Bromo-3-methylphenyl iodide with zinc in the presence of a suitable solvent like Tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
4-Bromo-3-methylphenyl iodide+Zn→4-Bromo-3-methylphenylzinc iodide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methylphenylzinc iodide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where it replaces a leaving group in an organic molecule.
Coupling Reactions: It is commonly used in cross-coupling reactions like Negishi coupling, where it forms a bond with an electrophile.
Common Reagents and Conditions:
Reagents: Common reagents include halides, alkyl halides, and aryl halides.
Conditions: These reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reactions are often catalyzed by transition metals like palladium or nickel.
Major Products: The major products formed from these reactions depend on the specific reactants used. In Negishi coupling, for example, the product is a new carbon-carbon bond formed between the aryl group of the zinc compound and the electrophile.
Scientific Research Applications
4-Bromo-3-methylphenylzinc iodide has several applications in scientific research:
Chemistry: It is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules.
Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylphenylzinc iodide involves its role as a nucleophile in organic reactions. The zinc atom in the compound coordinates with the organic moiety, making it more reactive towards electrophiles. In cross-coupling reactions, the zinc compound transfers the organic group to the electrophile, forming a new carbon-carbon bond. The transition metal catalyst facilitates this transfer by forming a transient complex with the zinc compound and the electrophile.
Comparison with Similar Compounds
- 4-Bromo-3-methoxyphenylzinc iodide
- 4-Bromo-3-chlorophenylzinc iodide
- 4-Bromo-3-fluorophenylzinc iodide
Comparison: 4-Bromo-3-methylphenylzinc iodide is unique due to the presence of a methyl group at the 3-position, which can influence its reactivity and selectivity in reactions. Compared to its analogs with different substituents (e.g., methoxy, chloro, fluoro), the methyl group can provide different steric and electronic effects, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
1-bromo-2-methylbenzene-4-ide;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.HI.Zn/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLLBEYFHXFSEY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[C-]=C1)Br.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333747.png)
![3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333760.png)
![4-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333765.png)
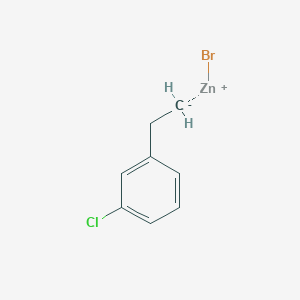
![2-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333780.png)


